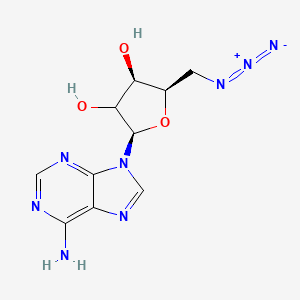
(2R,4R,5R)-2-(6-aminopurin-9-yl)-5-(azidomethyl)oxolane-3,4-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (2R,4R,5R)-2-(6-aminopurin-9-yl)-5-(azidomethyl)oxolane-3,4-diol is a nucleoside analog. Nucleoside analogs are compounds that mimic the structure of natural nucleosides, which are the building blocks of nucleic acids like DNA and RNA. This particular compound is characterized by the presence of an azidomethyl group and an aminopurinyl moiety, which are crucial for its biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4R,5R)-2-(6-aminopurin-9-yl)-5-(azidomethyl)oxolane-3,4-diol typically involves multiple steps:
Starting Material: The synthesis begins with a suitable sugar derivative, such as a protected ribose or deoxyribose.
Glycosylation: The sugar derivative undergoes glycosylation with a purine base, specifically 6-aminopurine, under acidic or basic conditions to form the nucleoside.
Azidation: The hydroxyl group at the 5’ position of the sugar is converted to an azide group using reagents like sodium azide in the presence of a catalyst.
Deprotection: Any protecting groups on the sugar or base are removed under mild conditions to yield the final compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Optimization of Reaction Conditions: Ensuring high yield and purity by optimizing temperature, pH, and reaction time.
Purification: Using techniques like crystallization, chromatography, and recrystallization to purify the final product.
Quality Control: Implementing rigorous quality control measures to ensure the compound meets industry standards.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the azidomethyl group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction of the azide group can yield the corresponding amine.
Substitution: The azidomethyl group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Catalytic hydrogenation or using reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alcohols under mild conditions.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted nucleosides.
Scientific Research Applications
Chemistry
Synthesis of Modified Nucleosides: Used as intermediates in the synthesis of other nucleoside analogs.
Chemical Probes: Employed in studying nucleic acid interactions and enzyme mechanisms.
Biology
Antiviral Agents: Potential use in the development of antiviral drugs targeting viral replication.
Genetic Research: Utilized in studying the effects of nucleoside modifications on genetic material.
Medicine
Therapeutic Agents: Investigated for their potential in treating viral infections and certain cancers.
Diagnostic Tools: Used in the development of diagnostic assays for detecting nucleic acid sequences.
Industry
Pharmaceutical Manufacturing: Employed in the production of antiviral and anticancer drugs.
Biotechnology: Used in the development of biotechnological applications involving nucleic acids.
Mechanism of Action
The compound exerts its effects by incorporating into nucleic acids during replication or transcription. The azidomethyl group can interfere with the normal function of nucleic acids, leading to the inhibition of viral replication or the induction of apoptosis in cancer cells. The molecular targets include viral polymerases and cellular enzymes involved in nucleic acid metabolism.
Comparison with Similar Compounds
Similar Compounds
(2R,4R,5R)-2-(6-aminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol: Lacks the azidomethyl group, making it less reactive.
(2R,4R,5R)-2-(6-aminopurin-9-yl)-5-(methyl)oxolane-3,4-diol: Contains a methyl group instead of an azidomethyl group, affecting its biological activity.
Uniqueness
The presence of the azidomethyl group in (2R,4R,5R)-2-(6-aminopurin-9-yl)-5-(azidomethyl)oxolane-3,4-diol makes it unique compared to other nucleoside analogs. This group enhances its reactivity and potential as a therapeutic agent, particularly in antiviral and anticancer applications.
Properties
Molecular Formula |
C10H12N8O3 |
|---|---|
Molecular Weight |
292.25 g/mol |
IUPAC Name |
(2R,4R,5R)-2-(6-aminopurin-9-yl)-5-(azidomethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C10H12N8O3/c11-8-5-9(14-2-13-8)18(3-15-5)10-7(20)6(19)4(21-10)1-16-17-12/h2-4,6-7,10,19-20H,1H2,(H2,11,13,14)/t4-,6+,7?,10-/m1/s1 |
InChI Key |
SKWSYTVBPHWKHX-PKJMTWSGSA-N |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3C([C@H]([C@H](O3)CN=[N+]=[N-])O)O)N |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CN=[N+]=[N-])O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















